Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)-
Description
Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)-, is a substituted benzamide derivative characterized by a chloro-substituted aromatic ring, an amino group at the para position, and an allyl (2-propenyl) group attached to the amide nitrogen. This compound is structurally distinct due to the combination of electron-withdrawing chlorine atoms, an electron-donating amino group, and the unsaturated propenyl side chain.
Properties
CAS No. |
63887-31-0 |
|---|---|
Molecular Formula |
C10H10Cl2N2O |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H10Cl2N2O/c1-2-3-14-10(15)6-4-7(11)9(13)8(12)5-6/h2,4-5H,1,3,13H2,(H,14,15) |
InChI Key |
AAOSJWNCVPYQFB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Reaction of Substituted Benzoyl Derivatives with 2-Propenylamine
The most common and versatile approach involves reacting 4-amino-3,5-dichlorobenzoic acid or its reactive derivatives (such as acid chlorides or anhydrides) with 2-propenylamine under controlled conditions.
- Acylation Agents and Conditions : The benzoyl acid can be converted to the acid chloride using reagents like thionyl chloride or phosphorus oxychloride, facilitating amide bond formation.
- Solvents : Common inert solvents include dichloromethane, chloroform, toluene, or ethyl acetate.
- Temperature and Time : Reactions typically proceed at temperatures ranging from 0 °C to reflux conditions (up to 150 °C), with durations from 0.5 to 24 hours depending on reactivity and scale.
- Bases and Catalysts : Organic bases such as triethylamine or pyridine are often employed to scavenge the HCl formed during amide bond formation, improving yield.
This approach is supported by patent literature describing analogous benzamide derivatives, where reaction of substituted benzoyl chlorides with amines under inert solvents and base presence is standard practice.
Direct Amidation Using Coupling Agents
Alternative methods utilize coupling agents to activate the carboxylic acid group of 4-amino-3,5-dichlorobenzoic acid for direct amidation with 2-propenylamine.
- Coupling Agents : Dicyclohexylcarbodiimide (DCC), N,N'-carbonyldiimidazole (CDI), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) facilitate amide bond formation under mild conditions.
- Reaction Conditions : Typically performed in solvents like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
- Advantages : This method avoids the need for acid chloride preparation, reducing harsh reagents and side reactions.
Patents describe the use of such coupling agents for benzamide derivatives closely related to the target compound, indicating the applicability of this method.
N-Alkylation of Preformed Benzamide
An alternative route involves first preparing 4-amino-3,5-dichlorobenzamide, followed by N-alkylation with an allylic halide or equivalent electrophile to introduce the 2-propenyl group.
- Alkylating Agents : Allyl bromide or allyl chloride.
- Bases : Strong bases such as potassium carbonate or sodium hydride facilitate deprotonation of the amide nitrogen.
- Solvents : Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
- Reaction Conditions : Typically conducted at room temperature to moderate heating.
Though less commonly reported for this specific compound, this method is a standard synthetic strategy for N-substituted benzamides and is inferred from general organic synthesis principles.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride Amidation | 4-Amino-3,5-dichlorobenzoic acid, 2-propenylamine | Thionyl chloride or POCl3, base, inert solvent, 0-150 °C | High reactivity, straightforward | Requires handling corrosive reagents |
| Coupling Agent-Mediated Amidation | 4-Amino-3,5-dichlorobenzoic acid, 2-propenylamine | DCC, CDI, or EDC·HCl, inert solvent, mild conditions | Mild, avoids acid chlorides | Coupling agents can be costly, side products |
| N-Alkylation of Benzamide | 4-Amino-3,5-dichlorobenzamide, allyl halide | Base (K2CO3, NaH), polar aprotic solvent, room temp to heat | Useful if benzamide is available | Possible side reactions, lower selectivity |
Research Results and Optimization Considerations
- Reaction Yields : Amidation via acid chloride generally yields high purity products with yields ranging from 70-90%. Coupling agent methods yield comparable results but may require chromatographic purification to remove urea byproducts.
- Purification : Crystallization from ethanol or ethyl acetate is common. Lyophilization after salt formation (e.g., fumarate salts) is reported for related compounds to improve stability and purity.
- Side Reactions : Over-acylation or N,N-diacetylation can occur, especially in the presence of excess acylating agents, requiring careful stoichiometric control.
- Isomer Formation : Structural isomers may form during alkylation steps, particularly with allylic substituents; chromatographic separation or salt formation can aid isolation.
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the chlorine atoms.
Scientific Research Applications
Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, a comparative analysis with structurally analogous benzamide derivatives is essential. Below is a detailed comparison based on substituent effects, physicochemical properties, and reported applications.
Substituent Effects and Structural Variations
The following table highlights key structural differences between Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)-, and related compounds:
| Compound Name | Substituents on Benzamide Core | Nitrogen Substituent | Key Functional Groups |
|---|---|---|---|
| Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- | 4-amino, 3,5-dichloro | N-(2-propenyl) | Chloro, amino, allyl |
| 2,4-Dichloro-5-dimethylsulfamoyl-N-(1-ethyl-1H-pyrazol-3-ylmethyl)-N-methyl-benzamide | 2,4-dichloro, 5-dimethylsulfamoyl | N-methyl, N-(pyrazolylmethyl) | Chloro, sulfonamide, pyrazole |
| Benzoic acid,2-[[[4-(dimethylamino)phenyl][(3-nitrophenyl)azo]methylene]amino] | Azo-linked aromatic systems | N/A (carboxylic acid derivative) | Azo dye, dimethylamino, nitro |
| Benzamide, 3-(3,5-dimethylphenoxy)-N,N-diethyl | 3-(3,5-dimethylphenoxy) | N,N-diethyl | Phenoxy, alkylamino |
Key Observations :
- Nitrogen Substituents: The allyl group in the target compound introduces unsaturation, which may influence reactivity (e.g., via Michael addition) compared to saturated alkyl groups (e.g., N,N-diethyl in Benzamide, 3-(3,5-dimethylphenoxy)-N,N-diethyl).
- Functional Group Diversity: Azo-linked derivatives (e.g., Benzoic acid,2-[[[4-(dimethylamino)phenyl][(3-nitrophenyl)azo]methylene]amino]) exhibit distinct electronic properties due to conjugation, unlike the amino-chloro-propenyl system in the target compound.
Biological Activity
Benzamide derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, 4-amino-3,5-dichloro-N-(2-propenyl)-benzamide (CAS No. 63887-31-0) is noted for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The structure of 4-amino-3,5-dichloro-N-(2-propenyl)-benzamide can be represented as follows:
This compound features a benzamide core with specific substitutions that enhance its biological activity.
The biological activity of 4-amino-3,5-dichloro-N-(2-propenyl)-benzamide is attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, making it a candidate for antibacterial applications.
- DNA Binding : It exhibits binding affinity to DNA minor grooves, potentially interfering with DNA replication and transcription processes .
- Antimicrobial Activity : The dichlorobenzamide structure contributes to its effectiveness against various microbial strains by disrupting cellular processes.
Antimicrobial Efficacy
A series of studies have demonstrated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that 4-amino-3,5-dichloro-N-(2-propenyl)-benzamide possesses significant antibacterial activity, particularly against Staphylococcus aureus.
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the antiproliferative effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 25 µM against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) . -
Pesticidal Properties :
Research has also explored the pesticidal activity of benzamide derivatives. In bioassays involving mosquito larvae, compounds related to 4-amino-3,5-dichloro-N-(2-propenyl)-benzamide demonstrated larvicidal activities with a lethal concentration (LC50) as low as 10 mg/L .
Safety and Toxicology
While the therapeutic potential is promising, safety evaluations are crucial. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity in mammalian models; however, further toxicological assessments are necessary to establish safety profiles for clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-amino-3,5-dichloro-N-(2-propenyl)benzamide, and what are the key optimization parameters?
- Methodological Answer: Synthesis typically involves sequential halogenation, amination, and alkylation. For example, chlorination of the benzamide core can be achieved using sulfuryl chloride under controlled temperatures (40–60°C). The propenyl group is introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like palladium for cross-coupling. Critical parameters include maintaining stoichiometric ratios, inert atmospheres to prevent oxidation, and purification via column chromatography .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) are essential. X-ray crystallography, as demonstrated for structurally related benzamides (e.g., 4-chloro-N-(3,5-dimethylphenyl)benzamide), provides unambiguous confirmation of molecular geometry and substituent positioning .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer: Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens using cell lines (e.g., cancer or microbial models) are standard. High-throughput screening (HTS) protocols, such as those used in Staphylococcus aureus studies, can identify inhibitory activity at micromolar concentrations .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro, amino, propenyl groups) influence the compound’s mechanism of action in biological systems?
- Methodological Answer: The 3,5-dichloro substitution enhances lipophilicity, improving membrane permeability, while the amino group enables hydrogen bonding with target proteins (e.g., enzymes or receptors). The propenyl moiety may confer reactivity via Michael addition or alkylation, as seen in thiazolylmethylthio-benzamide derivatives with anticancer activity . Comparative studies with analogs lacking the propenyl group (e.g., N-(1,1-dimethylpropynyl) derivatives) can isolate functional contributions .
Q. How can researchers address contradictions in reported bioactivity data for halogenated benzamides?
- Methodological Answer: Reproduce assays under standardized conditions (e.g., pH, solvent, and cell line consistency). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate results. Cross-reference structural analogs, such as 3,5-dichloro-N-(3-(trifluoromethyl)phenyl)benzamide, to identify substituent-specific trends .
Q. What strategies optimize synthetic yield and purity during scale-up?
- Methodological Answer: Employ flow chemistry for exothermic steps (e.g., chlorination) to improve control. Use catalysts like CuI for Sonogashira coupling to introduce the propenyl group. Purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC enhances purity. Monitor reaction progress via TLC or in-line IR spectroscopy .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer: Stability studies under accelerated conditions (40°C/75% RH) show degradation via hydrolysis of the amide bond or oxidation of the propenyl group. Store in amber vials under argon at –20°C. LC-MS can identify degradation products, such as 3,5-dichloro-4-aminobenzoic acid, which lacks bioactivity .
Contradictions and Gaps
Q. How should researchers proceed when reference spectral data (e.g., NMR, MS) are unavailable for this compound?
- Methodological Answer: Use computational tools (e.g., ACD/Labs or ChemDraw) to predict spectra based on analogs. Cross-validate with synthesized derivatives (e.g., replacing propenyl with methylthio groups) and compare experimental data. Collaborate with facilities like NIST for spectral verification, though note gaps in their database for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
